4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine
Description
4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine is a triazine derivative featuring allyloxy and nonylphenoxy substituents. The triazine core provides a planar, electron-deficient structure, while the allyloxy groups introduce reactivity for polymerization or further functionalization. The 4-nonylphenoxy substituent contributes hydrophobicity, making the compound suitable for applications in polymer matrices, coatings, or surfactants .
Properties
CAS No. |
85896-28-2 |
|---|---|
Molecular Formula |
C24H33N3O3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(4-nonylphenoxy)-4,6-bis(prop-2-enoxy)-1,3,5-triazine |
InChI |
InChI=1S/C24H33N3O3/c1-4-7-8-9-10-11-12-13-20-14-16-21(17-15-20)30-24-26-22(28-18-5-2)25-23(27-24)29-19-6-3/h5-6,14-17H,2-4,7-13,18-19H2,1H3 |
InChI Key |
MDHFWELCWRCKNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC2=NC(=NC(=N2)OCC=C)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyanuric chloride, allyl alcohol, and 4-nonylphenol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include dichloromethane and toluene.
Catalysts: Catalysts such as triethylamine or pyridine may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The allyloxy groups may be susceptible to oxidation, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the triazine ring or the nonylphenoxy substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazine ring or the allyloxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy groups may yield aldehydes, while substitution reactions may introduce new functional groups into the triazine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an additive in materials science, such as in the production of polymers or coatings.
Mechanism of Action
The mechanism of action of 4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The allyloxy and nonylphenoxy groups may play a role in binding to enzymes or receptors, modulating their activity. The triazine ring may also participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Structural and Substituent Analysis
The compound’s key differentiator is its combination of allyloxy and bulky nonylphenoxy groups. Below is a comparison with structurally related triazines:
Physical and Chemical Properties
- Thermal Stability: Allyloxy-substituted triazines (e.g., 4,6-dialkoxy derivatives) exhibit moderate thermal stability (decomposition >200°C), whereas nonylphenoxy groups may enhance thermal resistance due to their bulky aromatic structure .
- Solubility: The nonylphenoxy group increases hydrophobicity, reducing solubility in polar solvents compared to analogs like 4,6-dimethoxy-triazines, which are water-soluble glycosylation reagents .
- Reactivity : Allyloxy groups enable radical or thermal polymerization, distinguishing it from inert substituents like methoxy or piperidinyl .
Data Tables
Table 1: Elemental Analysis of Selected Triazines
| Compound ID | C (%) | H (%) | N (%) | Reference |
|---|---|---|---|---|
| 7c | 54.21 | 5.98 | 22.23 | [1] |
| 7d | 63.12 | 7.02 | 25.89 | [1] |
| 3a-f (avg.) | 58–62 | 4–6 | 22–26 | [2] |
| Target Compound* | ~65† | ~8† | ~12† | Estimated |
*Theoretical values based on molecular formula C23H31N3O3.
Biological Activity
4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine is a synthetic compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₁₉N₃O₃
- Molecular Weight : 249.27 g/mol
- CAS Number : [To be confirmed based on specific references]
| Property | Value |
|---|---|
| Boiling Point | 149 - 150 °C |
| Melting Point | 27.3 °C |
| Density | 1.110 g/cm³ (30 °C) |
| Solubility | 0.3 g/L in water |
| Flash Point | 175.5 °C |
Biological Activity
The biological activity of 4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine has been investigated in various studies highlighting its potential applications in pharmacology.
Antimicrobial Activity
Research indicates that derivatives of triazine compounds often exhibit significant antimicrobial properties. A study on similar compounds showed effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism typically involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
Anticancer Properties
Triazine derivatives have also been explored for their anticancer potential. For instance, related compounds demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7 . The proposed mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle proteins.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects of triazine derivatives.
- Methodology : Disk diffusion method against various pathogens.
- Results : Significant inhibition zones were observed for several strains, indicating strong antimicrobial activity.
-
Cytotoxicity Assay :
- Objective : To assess the cytotoxic effects on cancer cells.
- Methodology : MTT assay was performed on HeLa and MCF-7 cell lines.
- Results : The compound showed IC50 values in the micromolar range, indicating potent anticancer activity.
The biological activity of 4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine is likely attributed to its ability to interact with cellular targets. Potential mechanisms include:
- Membrane Disruption : Altering membrane integrity leading to cell lysis.
- Enzyme Inhibition : Targeting key enzymes involved in metabolic processes.
- Signal Transduction Modulation : Affecting pathways that regulate cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
